8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane
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Overview
Description
8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of fluorine and iodine atoms, which can impart distinct chemical properties and reactivity. The presence of the oxaspiro moiety adds to its structural complexity and potential for diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic intermediate.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Iodomethylation: The final step involves the introduction of the iodomethyl group. This can be accomplished by treating the intermediate with iodomethane (methyl iodide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents, often under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies due to the presence of iodine, which can be detected using various imaging techniques.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodomethyl group can facilitate radiolabeling for imaging studies. The oxaspiro moiety may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-1,4-dioxaspiro[4.5]decane: Lacks the iodomethyl group, making it less versatile for certain applications.
8-Fluoro-1,4-dioxaspiro[4.5]decane: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
8,8-Difluoro-3-(bromomethyl)-2-oxaspiro[4.5]decane: Similar structure but with a bromomethyl group instead of iodomethyl, leading to different reactivity in substitution reactions.
Uniqueness
8,8-Difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane is unique due to the combination of fluorine and iodine atoms within a spirocyclic framework. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential for radiolabeling applications. The presence of the oxaspiro moiety further adds to its structural complexity and versatility in various scientific research applications.
Properties
IUPAC Name |
8,8-difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2IO/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWOLPRUUQMDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(OC2)CI)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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